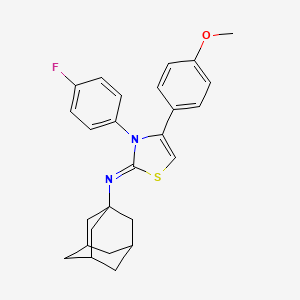
Antiproliferative agent-18
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
抗增殖剂-18 是一种以抑制癌细胞增殖的能力而闻名的化合物。该化合物通过干扰细胞周期并在恶性细胞中诱导凋亡,在治疗各种癌症方面表现出巨大潜力。其独特的结构和作用机制使其成为肿瘤学领域进一步研究和开发的有希望的候选者。
准备方法
合成路线和反应条件
抗增殖剂-18 的合成通常涉及多步过程。一种常用的方法包括双靛红席夫碱与活化的芳氧乙酸衍生物的 [2+2] 环加成反应。该反应在受控条件下进行,以确保形成所需的 β-内酰胺化合物。 合成化合物的结构通过傅里叶变换红外光谱、质子-1 和碳-13 核磁共振谱以及 CHN 分析等技术进行确认 .
工业生产方法
抗增殖剂-18 的工业生产涉及实验室合成过程的放大。这包括优化反应条件,以最大限度地提高产率和纯度,同时最大限度地降低生产成本。连续流动反应器和自动化合成平台的使用可以提高生产过程的效率和可重复性。
化学反应分析
反应类型
抗增殖剂-18 会经历各种化学反应,包括:
氧化: 该化合物可以氧化形成具有不同生物活性的不同衍生物。
还原: 还原反应可以修饰化合物上的官能团,可能增强其抗增殖特性。
取代: 取代反应可以引入新的官能团,导致形成具有改善功效的新型类似物。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 硼氢化钠和氢化铝锂等还原剂经常使用。
取代: 烷基卤化物和酰氯等试剂用于取代反应。
形成的主要产物
从这些反应中形成的主要产物包括各种 β-内酰胺衍生物,每种衍生物都具有独特的结构和生物学特性。这些衍生物通常会对其针对不同癌细胞系的抗增殖活性进行评估。
科学研究应用
抗增殖剂-18 具有广泛的科学研究应用,包括:
化学: 该化合物被用作研究 β-内酰胺形成和反应机制的模型系统。
生物学: 研究人员研究其对癌细胞中细胞周期调节和凋亡的影响。
医学: 该化合物正在作为治疗各种癌症(包括乳腺癌、宫颈癌和前列腺癌)的潜在治疗剂进行探索.
工业: 对其衍生物进行评估,以用于开发具有改善功效和减少副作用的新型抗癌药物。
作用机制
相似化合物的比较
类似化合物
双靛红席夫碱: 这些化合物与抗增殖剂-18 具有相似的结构和作用机制.
丁香酚衍生物: 这些化合物也表现出抗增殖活性,并用于癌症研究.
独特性
抗增殖剂-18 由于其特定的 β-内酰胺结构而独一无二,这使其能够与参与癌细胞增殖的 DNA 和蛋白质进行靶向相互作用。其通过多种途径诱导凋亡的能力使其成为一种用途广泛且有效的抗癌剂。
属性
分子式 |
C26H27FN2OS |
|---|---|
分子量 |
434.6 g/mol |
IUPAC 名称 |
N-(1-adamantyl)-3-(4-fluorophenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C26H27FN2OS/c1-30-23-8-2-20(3-9-23)24-16-31-25(29(24)22-6-4-21(27)5-7-22)28-26-13-17-10-18(14-26)12-19(11-17)15-26/h2-9,16-19H,10-15H2,1H3 |
InChI 键 |
BHDHBEAQJVHRAZ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=CSC(=NC34CC5CC(C3)CC(C5)C4)N2C6=CC=C(C=C6)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)

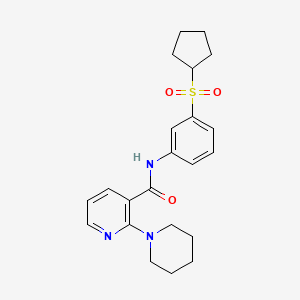




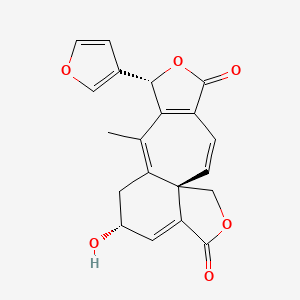
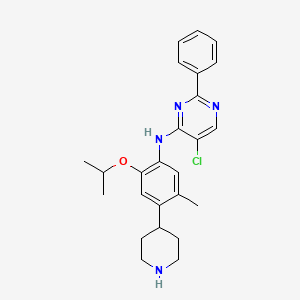

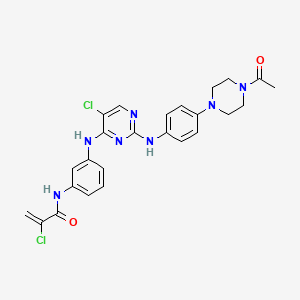

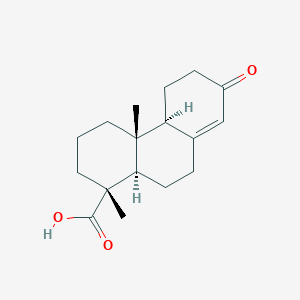
![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)
